TAMRA maleimide
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Overview
Description
TAMRA maleimide, 5-isomer: is a derivative of tetramethylrhodamine, a well-known rhodamine dye. This compound is specifically designed for the labeling of thiol groups in biomolecules, such as proteins and peptides. The 5-isomer of this compound is preferred for its high purity and specific reactivity, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA maleimide, 5-isomer involves the reaction of tetramethylrhodamine with maleimide. The process typically includes the following steps:
Preparation of Tetramethylrhodamine: Tetramethylrhodamine is synthesized through the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.
Maleimide Derivatization: The tetramethylrhodamine is then reacted with maleimide in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions.
Industrial Production Methods: In industrial settings, the production of this compound, 5-isomer follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tetramethylrhodamine and its subsequent reaction with maleimide.
Chemical Reactions Analysis
Types of Reactions: TAMRA maleimide, 5-isomer primarily undergoes thiol-ene reactions, where it reacts with thiol groups in biomolecules. This reaction is highly selective and efficient under physiological conditions .
Common Reagents and Conditions:
Reagents: Common reagents include thiol-containing biomolecules, such as cysteine residues in proteins.
Major Products: The major product of the reaction is a covalent conjugate of this compound with the thiol-containing biomolecule, resulting in a fluorescently labeled protein or peptide .
Scientific Research Applications
Chemistry:
Fluorescent Labeling: TAMRA maleimide, 5-isomer is widely used for fluorescent labeling of biomolecules, enabling the visualization and tracking of proteins and peptides in various chemical assays.
Biology:
Protein Studies: It is used in studying protein-protein interactions, protein folding, and conformational changes by labeling specific cysteine residues.
Cell Imaging: The compound is employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine:
Diagnostic Tools: this compound, 5-isomer is used in the development of diagnostic assays for detecting specific biomolecules in medical samples.
Industry:
Mechanism of Action
Mechanism: The mechanism of action of TAMRA maleimide, 5-isomer involves the formation of a covalent bond between the maleimide group and the thiol group of a biomolecule. This reaction is highly specific and occurs through a Michael addition mechanism, where the nucleophilic thiol group attacks the electrophilic carbon-carbon double bond of the maleimide .
Molecular Targets and Pathways: The primary molecular targets are thiol groups in cysteine residues of proteins and peptides. The reaction pathway involves the formation of a stable thioether linkage, resulting in a fluorescently labeled biomolecule .
Comparison with Similar Compounds
TAMRA maleimide, 6-isomer: Similar to the 5-isomer but differs in the position of the maleimide group.
BDP R6G maleimide: A borondipyrromethene dye similar to TAMRA, used for labeling thiol groups in proteins.
Sulfo-Cyanine5 maleimide: A water-soluble dye used for thiol labeling, offering different spectral properties compared to TAMRA.
Uniqueness: this compound, 5-isomer is unique due to its high purity and specific reactivity with thiol groups, making it highly suitable for applications requiring precise and reproducible labeling of biomolecules .
Properties
Molecular Formula |
C31H28N4O6 |
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Molecular Weight |
552.6 g/mol |
IUPAC Name |
3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
InChI Key |
DAJTYOCTYAARHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Origin of Product |
United States |
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